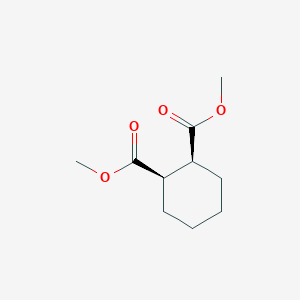
アルバスピジンAA
概要
説明
Albaspidin AA is a natural compound isolated from the rhizomes of the plant Dryopteris crassirhizoma Nakai. It is known for its strong antibacterial activity, particularly against the vegetative form of Paenibacillus larvae, a bacterium that affects honeybees . The compound has a molecular formula of C21H24O8 and a molecular weight of 404.41 g/mol .
科学的研究の応用
Albaspidin AA has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in chemical research.
Biology: Investigated for its antibacterial and nematocidal activities.
Medicine: Explored for its potential therapeutic effects against bacterial infections.
Industry: Utilized in the development of antibacterial agents and other industrial applications.
作用機序
Target of Action
Albaspidin AA is a potent antibacterial agent that primarily targets the vegetative form of Paenibacillus larvae (P. larvae) . P. larvae is a bacterium that causes American Foulbrood, a lethal disease affecting honeybees worldwide .
Mode of Action
It has been suggested that albaspidin aa achieves its anti-mrsa effect through membrane damage . This is evidenced by the increased concentration of extracellular potassium ion after Albaspidin AA treatment . Another possible mechanism is the overproduction of reactive oxygen species (ROS) induced cell death .
Biochemical Pathways
The observed alterations of several ros-related indicators, including nadph concentration, superoxide dismutase (sod) activity, ros content, and bacterial survival rate after albaspidin aa treatment, suggest that ros-mediated oxidative stress pathways may be involved .
Result of Action
Albaspidin AA displays strong antibacterial activity, with a minimum inhibitory concentration (MIC) of 220 μM against P. larvae . The compound’s action results in significant antibacterial effects, potentially making it a valuable tool in combating bacterial infections.
生化学分析
Biochemical Properties
Albaspidin AA interacts with various biomolecules in biochemical reactions. It displays strong antibacterial activity against the vegetative form of Paenibacillus larvae
Cellular Effects
Albaspidin AA exerts significant effects on various types of cells, primarily through its antibacterial activity. It influences cell function by inhibiting the growth of certain bacteria, such as Paenibacillus larvae
Molecular Mechanism
The molecular mechanism of Albaspidin AA is primarily related to its antibacterial properties. It exerts its effects at the molecular level, likely through binding interactions with biomolecules present in bacteria, leading to their growth inhibition
準備方法
Synthetic Routes and Reaction Conditions: Albaspidin AA is typically extracted from the rhizomes of Dryopteris crassirhizoma Nakai. The extraction process involves the use of solvents such as pyridine, dimethyl sulfoxide, ethanol, methanol, and hot water . The compound is then purified using high-performance liquid chromatography (HPLC) with a mobile phase consisting of methanol, ethanol, and trifluoroacetic acid in a ratio of 80:20:0.01 .
Industrial Production Methods: Industrial production of Albaspidin AA involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, which is essential for its use in various applications .
化学反応の分析
Types of Reactions: Albaspidin AA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Albaspidin AA into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the Albaspidin AA molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
類似化合物との比較
Albaspidin AA is compared with other similar compounds, such as:
Hyperforin: Another antibacterial compound with a different mechanism of action.
Uliginosin B: Exhibits strong antibacterial activity but differs in its chemical structure.
Uliginosin A: Similar antibacterial properties but with distinct molecular features.
7-Epiclusianone: Known for its antibacterial activity but with a unique chemical structure.
Drummondin E: Another antibacterial compound with different structural characteristics.
Albaspidin AA stands out due to its unique combination of strong antibacterial activity and diverse mechanisms of action, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJMBQBESJUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)



![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)




